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Compound of Interest

Compound Name: 6-Chloronicotinaldehyde

Cat. No.: B1585923 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-
Chloronicotinaldehyde (CAS No: 23100-12-1), a key building block in medicinal chemistry

and organic synthesis. The document presents predicted Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for

their acquisition. This information is intended to serve as a valuable resource for the

identification, characterization, and quality control of this compound in a research and

development setting.

Molecular Structure
Systematic Name: 6-chloro-3-pyridinecarboxaldehyde Molecular Formula: C₆H₄ClNO

Molecular Weight: 141.56 g/mol

Spectroscopic Data Summary
The following tables summarize the predicted spectroscopic data for 6-
Chloronicotinaldehyde. These values are derived from spectral data of analogous

compounds and established principles of spectroscopic interpretation. Experimental verification

is recommended for confirmation.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Proton Assignment

10.15 s - H-7 (Aldehyde)

8.90 d 2.5 H-2

8.15 dd 8.5, 2.5 H-4

7.60 d 8.5 H-5

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Carbon Assignment

190.5 C-7 (C=O)

156.0 C-6

151.0 C-2

138.0 C-4

131.0 C-3

125.0 C-5

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 3: IR Spectroscopic Data (Predicted)
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Wavenumber (cm⁻¹) Intensity
Vibrational Mode
Assignment

3050-3100 Medium Aromatic C-H Stretch

2820, 2720 Medium
Aldehyde C-H Stretch (Fermi

doublet)

1710 Strong C=O Stretch (Aldehyde)

1580, 1470 Medium-Strong
Pyridine Ring C=C and C=N

Stretch

1100 Medium C-Cl Stretch

830 Strong C-H Out-of-plane Bend

Sample Preparation: KBr pellet

Table 4: Mass Spectrometry Data (Predicted)
m/z Relative Intensity (%) Ion Assignment

141/143 100/33
[M]⁺ (Molecular Ion, due to

³⁵Cl/³⁷Cl isotopes)

140/142 80/26 [M-H]⁺

112/114 40/13 [M-CHO]⁺

77 50 [C₅H₃N]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
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Instrumentation:

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

5 mm NMR tubes

Standard laboratory glassware

Materials:

6-Chloronicotinaldehyde (solid)

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

Pipettes and syringes

Procedure:

Sample Preparation: Weigh approximately 10-20 mg of 6-Chloronicotinaldehyde into a

clean, dry vial. Add approximately 0.7 mL of CDCl₃ containing TMS and gently swirl to

dissolve the sample completely.

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube to

a height of approximately 4-5 cm.

Instrument Setup: Insert the NMR tube into the spectrometer's autosampler or manually into

the magnet.

Shimming: Perform automatic or manual shimming to optimize the magnetic field

homogeneity.

¹H NMR Acquisition:

Load standard proton acquisition parameters.

Set the spectral width to approximately 16 ppm.

Acquire the spectrum using a 90° pulse angle and a relaxation delay of 1-2 seconds.
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Typically, 16-32 scans are sufficient for a good signal-to-noise ratio.

¹³C NMR Acquisition:

Load standard carbon acquisition parameters with proton decoupling.

Set the spectral width to approximately 220 ppm.

Acquire the spectrum using a 45° pulse angle and a relaxation delay of 2 seconds.

A higher number of scans (e.g., 1024 or more) will be necessary due to the low natural

abundance of ¹³C.

Data Processing: Process the acquired Free Induction Decays (FIDs) with a Fourier

transform. Phase and baseline correct the spectra. Reference the ¹H spectrum to the TMS

signal at 0 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation:

Fourier Transform Infrared (FTIR) Spectrometer with a DTGS detector

Agate mortar and pestle

Hydraulic press and pellet die

Materials:

6-Chloronicotinaldehyde (solid)

FTIR-grade Potassium Bromide (KBr), dried

Procedure:

Sample Preparation (KBr Pellet Method):
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Place approximately 1-2 mg of 6-Chloronicotinaldehyde and about 100-200 mg of dry

KBr powder into an agate mortar.

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous

powder is obtained.

Transfer a small amount of the powder into a pellet die.

Press the powder under a hydraulic press at approximately 8-10 tons for 1-2 minutes to

form a transparent or translucent pellet.

Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty

and run a background spectrum to account for atmospheric CO₂ and H₂O.

Sample Spectrum Acquisition: Place the KBr pellet in the sample holder of the spectrometer.

Data Collection: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32

scans to improve the signal-to-noise ratio.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation:

Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source

and a quadrupole analyzer.

Materials:

6-Chloronicotinaldehyde (solid)

High-purity solvent (e.g., dichloromethane or ethyl acetate)

Autosampler vials with caps
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Procedure:

Sample Preparation: Prepare a dilute solution of 6-Chloronicotinaldehyde (approximately 1

mg/mL) in a suitable volatile solvent.

GC Method:

Injector: Set the injector temperature to 250°C.

Column: Use a standard non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25

µm).

Oven Program: Start at 100°C, hold for 2 minutes, then ramp up to 280°C at a rate of

15°C/min, and hold for 5 minutes.

Carrier Gas: Use Helium with a constant flow rate of 1 mL/min.

MS Method:

Ion Source: Set the EI source temperature to 230°C and the electron energy to 70 eV.

Analyzer: Scan a mass range of m/z 40-450.

Solvent Delay: Set a solvent delay of 3-4 minutes to prevent filament damage.

Injection and Analysis: Inject 1 µL of the sample solution into the GC-MS system.

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak

corresponding to 6-Chloronicotinaldehyde. Examine the mass spectrum of this peak to

determine the molecular ion and the major fragment ions. Note the characteristic isotopic

pattern for a chlorine-containing compound (M+ and M+2 peaks in an approximate 3:1 ratio).

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 6-Chloronicotinaldehyde.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of 6-
Chloronicotinaldehyde.

To cite this document: BenchChem. [A Technical Guide to the Spectroscopic
Characterization of 6-Chloronicotinaldehyde]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1585923#spectroscopic-data-nmr-ir-ms-of-6-
chloronicotinaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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